(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl carbamimidothioate
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Overview
Description
(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl carbamimidothioate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-methyl-1,3-thiazol-5-yl)methyl carbamimidothioate typically involves the reaction of 2-amino-4-methylthiazole with appropriate reagents to introduce the carbamimidothioate group. One common method involves the reaction of 2-amino-4-methylthiazole with carbon disulfide and methylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl carbamimidothioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the thiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl carbamimidothioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of (2-Amino-4-methyl-1,3-thiazol-5-yl)methyl carbamimidothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
4-Methylthiazole: Another thiazole derivative with different functional groups.
Carbamimidothioate Derivatives: Compounds with similar functional groups but different core structures
Uniqueness
(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl carbamimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
771424-85-2 |
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Molecular Formula |
C6H10N4S2 |
Molecular Weight |
202.3 g/mol |
IUPAC Name |
(2-amino-4-methyl-1,3-thiazol-5-yl)methyl carbamimidothioate |
InChI |
InChI=1S/C6H10N4S2/c1-3-4(2-11-5(7)8)12-6(9)10-3/h2H2,1H3,(H3,7,8)(H2,9,10) |
InChI Key |
QVCOKFUBOWBCSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)CSC(=N)N |
Origin of Product |
United States |
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